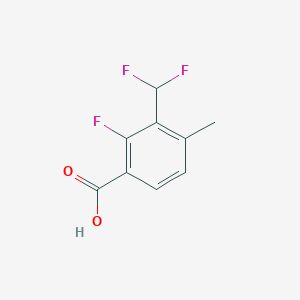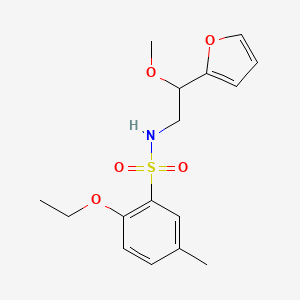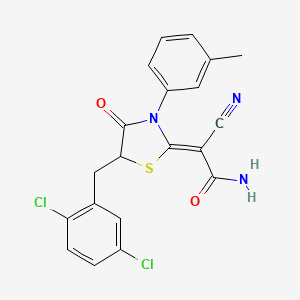
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Thiazolidinone derivatives, including structures similar to "(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide", are pivotal in the synthesis of novel heterocyclic compounds. These compounds serve as precursors or intermediates in synthesizing complex molecules with potential biological activities. For instance, 2-(1,3-thiazolidin-2-ylidene)acetamides have been utilized in cyclocondensation reactions to form new heterocyclic assemblies with varied yields, showcasing their versatility in creating biologically significant molecules (Obydennov et al., 2017).
Antimicrobial and Antifungal Activities
Some thiazolidinone derivatives have shown significant antimicrobial and antifungal activities against a range of pathogens. For example, novel series based on 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamides demonstrated excellent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against specific strains (Devi, Shahnaz, & Prasad, 2022).
Anticancer Potential
Thiazolidinone derivatives are being explored for their anticancer properties. Synthesis and evaluation of these compounds have led to the identification of molecules with promising inhibitory effects on various cancer cell lines. Research into the structural modification of these compounds aims to enhance their efficacy and selectivity towards cancerous cells, offering potential therapeutic applications (Albratty et al., 2017).
Anti-inflammatory and Analgesic Effects
The synthesis of thiazolidinone derivatives has also led to the discovery of compounds with significant anti-inflammatory and analgesic effects. These studies focus on understanding the mechanism of action of these compounds and their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The structural optimization of these molecules aims to develop safer and more effective treatments for inflammatory diseases (Golota et al., 2015).
Insecticidal Properties
Additionally, thiazolidinone derivatives have been evaluated for their insecticidal properties against various agricultural pests. The synthesis of novel heterocycles incorporating thiadiazole moieties, for example, has shown effectiveness against the cotton leafworm, Spodoptera littoralis, indicating their potential in developing new insecticidal agents (Fadda et al., 2017).
特性
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-11-3-2-4-14(7-11)25-19(27)17(28-20(25)15(10-23)18(24)26)9-12-8-13(21)5-6-16(12)22/h2-8,17H,9H2,1H3,(H2,24,26)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUSDQPLFZPMEQ-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2845958.png)
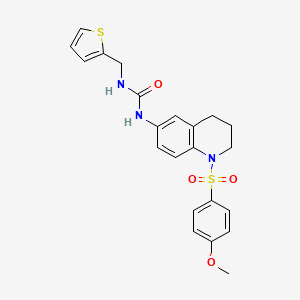
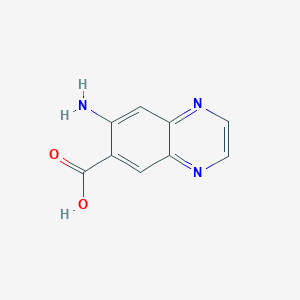

![3-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2845963.png)
![4-Methoxy-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2845964.png)

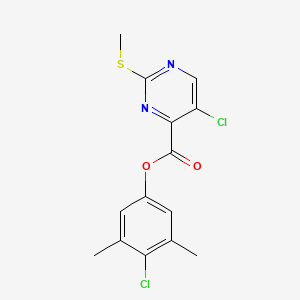
![2-(2-Fluorophenoxy)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2845971.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845972.png)

